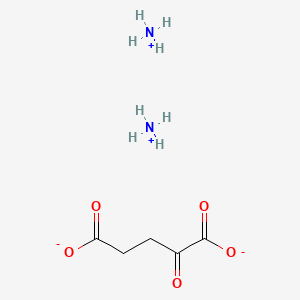

Ammonium alpha-ketoglutarate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

15303-07-8 |

|---|---|

Molecular Formula |

C5H12N2O5 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

diazanium;2-oxopentanedioate |

InChI |

InChI=1S/C5H6O5.2H3N/c6-3(5(9)10)1-2-4(7)8;;/h1-2H2,(H,7,8)(H,9,10);2*1H3 |

InChI Key |

JTEMSQSJWPFJHM-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)[O-])C(=O)C(=O)[O-].[NH4+].[NH4+] |

Related CAS |

328-50-7 (Parent) |

Origin of Product |

United States |

Ii. Metabolic Pathways and Biochemical Transformations of Ammonium Alpha Ketoglutarate

Nitrogen Assimilation and Metabolism Pathways

The assimilation of inorganic nitrogen into organic molecules is a fundamental process for all living organisms. Alpha-ketoglutarate (B1197944) is a central molecule in this process, acting as the primary acceptor of ammonium (B1175870) ions.

The initial and crucial step in nitrogen assimilation is the reductive amination of alpha-ketoglutarate. This reaction is catalyzed by the enzyme glutamate (B1630785) dehydrogenase (GDH), which facilitates the conversion of α-KG and ammonia (B1221849) into the amino acid glutamate. creative-proteomics.comnih.gov This process involves the oxidation of a cofactor, typically NADPH, to NADP+. nih.govyoutube.com The reaction is reversible, allowing GDH to also catalyze the oxidative deamination of glutamate to yield α-KG and ammonia, thus playing a vital role in both nitrogen assimilation and catabolism. creative-proteomics.comnih.gov The activity of GDH is a key regulatory point connecting carbon and nitrogen metabolism. nih.gov

Enzyme: Glutamate Dehydrogenase (GDH) Substrates: Alpha-ketoglutarate, Ammonium (NH₄⁺), NADPH Products: Glutamate, NADP⁺, H₂O

Once glutamate is formed, it can be further converted to glutamine through the action of glutamine synthetase (GS). wikipedia.orgyoutube.com This ATP-dependent reaction involves the condensation of glutamate with another ammonium ion. wikipedia.orgnih.gov The process occurs in two steps: first, ATP phosphorylates glutamate to form a γ-glutamyl phosphate (B84403) intermediate. wikipedia.org This intermediate then reacts with ammonia to form glutamine and release inorganic phosphate. wikipedia.org Glutamine is a major nitrogen donor for the synthesis of many important biomolecules. wikipedia.org

Enzyme: Glutamine Synthetase (GS) Substrates: Glutamate, Ammonium (NH₄⁺), ATP Products: Glutamine, ADP, Inorganic Phosphate (Pi)

In many organisms, particularly plants and bacteria, the assimilation of ammonia occurs primarily through the GS/GOGAT cycle. nih.govoup.comnumberanalytics.com This cycle involves the coordinated action of glutamine synthetase (GS) and glutamate synthase (GOGAT). nih.govoup.com GS first incorporates ammonia into glutamate to form glutamine, as described above. nih.gov Then, GOGAT catalyzes the transfer of the amide group from glutamine to a molecule of α-ketoglutarate, producing two molecules of glutamate. nih.govnumberanalytics.com One of these glutamate molecules can then be used for other metabolic processes, while the other is recycled to continue the cycle. nih.gov This cycle is highly efficient at assimilating ammonia, especially at low concentrations.

| Enzyme | Substrates | Products | Function in Cycle |

| Glutamine Synthetase (GS) | Glutamate, NH₄⁺, ATP | Glutamine, ADP, Pi | Incorporates ammonia into an organic molecule |

| Glutamate Synthase (GOGAT) | Glutamine, α-Ketoglutarate, NADPH | 2x Glutamate, NADP⁺ | Regenerates the primary nitrogen acceptor (glutamate) |

Alpha-ketoglutarate plays a critical role as a nitrogen scavenger, helping to mitigate the toxic effects of high ammonia levels in the body. biomolther.orgnih.gov By readily combining with ammonia to form glutamate, α-KG effectively removes free ammonia from circulation. nih.gov This is a vital detoxification pathway, particularly in the brain, where ammonia is highly neurotoxic. youtube.com The subsequent conversion of glutamate to glutamine by GS further sequesters ammonia in a non-toxic form for transport. youtube.com This process is essential for maintaining nitrogen homeostasis and preventing the harmful buildup of ammonia. wikipedia.orgnumberanalytics.com

Carbon Metabolism Linkages

Alpha-ketoglutarate is not only a key player in nitrogen metabolism but also a central intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. This positions it at the crossroads of carbon and nitrogen metabolism. nih.govcreative-proteomics.com The TCA cycle is the primary pathway for the oxidation of carbohydrates, fats, and proteins to produce energy in the form of ATP. creative-proteomics.com The concentration of α-KG within the cell is a direct reflection of the status of the TCA cycle and, therefore, the cell's energy state.

Alpha-Ketoglutarate as a Key Node in TCA Cycle Anaplerosis and Cataplerosis

The citric acid cycle is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA to generate ATP. nih.gov The intermediates of the TCA cycle, including α-KG, can be depleted for biosynthetic purposes in processes known as cataplerotic reactions. annualreviews.orgyoutube.com Conversely, anaplerotic reactions replenish these intermediates to maintain the cycle's function. annualreviews.orgwikipedia.org

Alpha-ketoglutarate is a prime example of this dual role. It can be siphoned off from the TCA cycle (cataplerosis) to serve as a precursor for amino acid synthesis. youtube.com Conversely, the degradation of certain amino acids can produce α-KG, thereby replenishing the TCA cycle (anaplerosis). wikipedia.org For instance, the transamination of glutamate yields α-ketoglutarate, directly feeding into the cycle. youtube.comyoutube.com This dynamic balance between the removal and replenishment of α-KG is crucial for maintaining cellular homeostasis. annualreviews.org

| Metabolic Process | Role of Alpha-Ketoglutarate | Key Enzymes | Significance |

| Cataplerosis | Leaves the TCA cycle to be used in biosynthesis. | Transaminases | Provides building blocks for amino acids. youtube.com |

| Anaplerosis | Enters the TCA cycle to replenish intermediates. | Glutamate dehydrogenase, Transaminases | Maintains TCA cycle function for energy production. wikipedia.org |

Modulation of Glycolytic Flux and Energy Production Pathways

Alpha-ketoglutarate has been shown to influence both glycolysis and oxidative phosphorylation (OXPHOS), the primary pathways for energy production. nih.gov Studies in human dendritic cells have demonstrated that exogenous α-KG can increase both OXPHOS and glycolysis. nih.gov Furthermore, in poplar trees under high ammonium stress, the addition of α-KG was found to bolster the TCA cycle over glycolysis, suggesting a more efficient strategy for metabolism and energy production. mdpi.com This modulation of energy pathways highlights α-KG's role in adapting cellular energy metabolism to different physiological conditions. mdpi.comfrontiersin.org

Research in C2C12 cell cultures indicated that lower concentrations of α-KG improved the efficacy of glucose utilization through the oxidative pathway, as evidenced by reduced lactate (B86563) production. frontiersin.org This suggests that α-KG can shift the balance from anaerobic glycolysis towards more efficient aerobic respiration.

Precursor Roles in Amino Acid Biosynthesis

Alpha-ketoglutarate is a foundational molecule for the synthesis of a family of amino acids, often referred to as the glutamate family. youtube.com This process is central to nitrogen metabolism within the cell. youtube.comproteopedia.org

Synthesis of Glutamate and Glutamine

The synthesis of glutamate from α-ketoglutarate is a primary step in amino acid biosynthesis. youtube.comproteopedia.org This reaction can occur through two main pathways:

Reductive Amination: In a reaction catalyzed by glutamate dehydrogenase, α-ketoglutarate directly incorporates an ammonium ion to form glutamate. proteopedia.orgyoutube.com This reaction is reversible and plays a crucial role in ammonia detoxification. nih.govresearchgate.net

Transamination: An amino group is transferred from an existing amino acid to α-ketoglutarate, forming glutamate and a new α-keto acid. youtube.com This reaction is catalyzed by aminotransferases. proteopedia.org

Glutamate can then be further converted to glutamine by the enzyme glutamine synthetase, a key step in nitrogen metabolism that requires ATP. youtube.comproteopedia.org Glutamine serves as a major nitrogen donor for the synthesis of other biomolecules. youtube.com

Contribution to Proline and Hydroxyproline Formation

Glutamate, derived from α-ketoglutarate, serves as a precursor for the synthesis of proline. proteopedia.orgnih.gov The pathway involves the conversion of glutamate to pyrroline-5-carboxylate (P5C), which is then reduced to proline. nih.gov

Hydroxyproline, a critical component of collagen, is not directly synthesized but is formed through the post-translational hydroxylation of proline residues within collagen polypeptide chains. nih.govresearchgate.net This reaction is catalyzed by prolyl hydroxylases and requires α-ketoglutarate, molecular oxygen, Fe2+, and ascorbic acid as co-substrates. nih.govresearchgate.net

| Amino Acid | Precursor | Key Intermediate | Significance |

| Proline | Glutamate (from α-KG) | Pyrroline-5-carboxylate (P5C) | Essential for protein synthesis. nih.gov |

| Hydroxyproline | Proline | - | Crucial for collagen structure and stability. nih.gov |

Intermediacy in Other Amino Acid Pathways (e.g., Aspartate, Leucine (B10760876), GABA, GSH)

The influence of α-ketoglutarate extends to the metabolism of other amino acids. Through transamination reactions, the carbon skeleton of α-ketoglutarate can be interconverted with that of other amino acids. For instance, the transamination of aspartate with α-ketoglutarate yields oxaloacetate and glutamate, linking the metabolism of these two amino acid families. youtube.com While not a direct precursor in the same manner as for the glutamate family, the metabolic flux through α-ketoglutarate is interconnected with the synthesis and degradation of a wide array of amino acids, including leucine. researchgate.net

Furthermore, glutamate, derived from α-ketoglutarate, is the precursor for the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Glutamate is also a key component of the antioxidant tripeptide glutathione (B108866) (GSH), which is synthesized from glutamate, cysteine, and glycine. researchgate.netnih.gov Studies have shown that α-ketoglutarate can serve as a source of glutamate for GSH synthesis in human red blood cells. researchgate.netnih.gov

Interactions with Key Enzymatic Systems

The metabolic functions of ammonium alpha-ketoglutarate are mediated through its interactions with a variety of enzymes.

Glutamate Dehydrogenase (GDH): This enzyme catalyzes the reversible reductive amination of α-ketoglutarate to glutamate, a critical reaction for both ammonia assimilation and amino acid catabolism. nih.govresearchgate.netyoutube.com The activity of GDH is allosterically regulated, linking the metabolism of amino acids to the energy state of the cell. youtube.com

Aminotransferases (Transaminases): These enzymes are central to the synthesis and degradation of most amino acids, using α-ketoglutarate as a common amino group acceptor to form glutamate. youtube.comyoutube.com

Glutamine Synthetase: This enzyme catalyzes the ATP-dependent amidation of glutamate to form glutamine, a key reaction in nitrogen metabolism. youtube.comproteopedia.org

α-Ketoglutarate Dehydrogenase Complex: As a key control point in the TCA cycle, this enzyme complex catalyzes the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA. biomolther.org

Prolyl Hydroxylases: These enzymes, crucial for collagen synthesis, utilize α-ketoglutarate as a co-substrate for the hydroxylation of proline residues. nih.govresearchgate.net

The intricate network of enzymatic reactions centered around this compound underscores its fundamental importance in integrating carbon and nitrogen metabolism, energy production, and the biosynthesis of essential cellular components.

Glutamate Dehydrogenase (GDH)

Glutamate dehydrogenase (GDH) is a pivotal enzyme that connects carbon and nitrogen metabolism by catalyzing the reversible oxidative deamination of L-glutamate to α-ketoglutarate and ammonia. nih.govnih.govnih.gov This reaction is crucial for both the catabolism of glutamate for energy production and the anabolic fixation of ammonia into amino acids. nih.gov GDH is found in all living organisms and in mammals is located in the mitochondrial matrix. nih.govwikipedia.org The enzyme's activity is dependent on either NAD+ or NADP+ as a cofactor. wikipedia.org

The direction of the GDH-catalyzed reaction is influenced by the cellular environment. In most mammalian tissues, the equilibrium favors the production of α-ketoglutarate and ammonia. wikipedia.org However, under conditions of high ammonia concentration, the reaction can proceed in the reverse direction, leading to the synthesis of glutamate from α-ketoglutarate and ammonia. wikipedia.orgnih.gov This reductive amination is a key process for ammonia detoxification, particularly in the brain. nih.govnih.gov

The structure of GDH provides insight into its catalytic mechanism and complex allosteric regulation. The enzyme is a hexamer, with each subunit comprising two main domains: a substrate-binding domain and a cofactor-binding domain. nih.gov The active site is located in a deep cleft between these two domains. nih.gov

Studies on GDH from various organisms, including the fungus Aspergillus niger, have revealed a dynamic structure where the subunits can exist in open, partially closed, and closed conformations. nih.govnih.gov This conformational flexibility is central to its catalytic activity and allosteric regulation, following the Monod-Wyman-Changeux (MWC) model for cooperativity. nih.govnih.gov The binding of substrates and allosteric effectors induces conformational changes that modulate the enzyme's activity. For instance, the binding of ADP acts as a positive allosteric modulator, while GTP is a potent inhibitor. biorxiv.org The cofactor NADH has also been identified as a key player in the regulation process, enhancing the binding affinity of GTP and subsequent inhibition of GDH activity. biorxiv.org

The catalytic mechanism involves the deprotonation of the glutamate's alpha-amino group, followed by a hydride transfer to the NAD(P)+ cofactor, forming an iminoglutarate (B1219421) intermediate. ebi.ac.uk A water molecule then attacks this intermediate, leading to the formation of a carbinolamine intermediate, which subsequently collapses to release ammonia and form α-ketoglutarate. ebi.ac.uk

The mechanism for ammonia recognition and binding within the GDH active site has been a subject of extensive research. Structural studies have helped to define the ammonium ion-binding pocket. nih.govnih.gov In the reductive amination reaction, a key step is the nucleophilic attack of an uncharged ammonia molecule on the C2 carbon of α-ketoglutarate. While GDH has a relatively low affinity for ammonia, with a Michaelis constant (Km) in the millimolar range, this is physiologically relevant under conditions of hyperammonemia. nih.govwikipedia.org The cellular pH can affect this affinity; a decrease in pH increases the Km for ammonia, making the reductive amination less favorable. nih.gov In the brain, the NAD+/NADH ratio within mitochondria typically favors the oxidative deamination of glutamate. wikipedia.org

Glutamine Synthetase (GS) and Glutamate Synthase (GOGAT)

The GS-GOGAT pathway is the primary route for ammonia assimilation in many organisms, including bacteria and plants. slideshare.net This two-step process is crucial for incorporating inorganic nitrogen into organic molecules.

Glutamine Synthetase (GS): This ubiquitous enzyme catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine. slideshare.netacs.org This reaction is a major pathway for ammonia detoxification, especially in the brain, where GS is predominantly located in astrocytes. nih.gov Glutamine then serves as a key nitrogen donor for the synthesis of various biomolecules. slideshare.netacs.org

Glutamate Synthase (GOGAT): Also known as glutamine:2-oxoglutarate aminotransferase, GOGAT catalyzes the transfer of the amide group from glutamine to α-ketoglutarate, yielding two molecules of glutamate. slideshare.net This reaction effectively replenishes the glutamate consumed by GS, allowing the cycle of ammonia assimilation to continue. nih.gov

Together, the GS-GOGAT pathway facilitates the net synthesis of one molecule of glutamate from α-ketoglutarate and ammonia. This pathway is distinct from the GDH reaction and is particularly important under conditions of low ammonia, where the high affinity of GS for ammonia ensures efficient nitrogen capture.

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Function | Substrates | Products |

|---|---|---|---|

| Glutamate Dehydrogenase (GDH) | Reversible oxidative deamination/reductive amination | L-glutamate, NAD(P)+, H₂O / α-ketoglutarate, NAD(P)H, NH₄⁺ | α-ketoglutarate, NAD(P)H, NH₄⁺ / L-glutamate, NAD(P)+, H₂O |

| Glutamine Synthetase (GS) | Ammonia assimilation | Glutamate, NH₄⁺, ATP | Glutamine, ADP, Pi |

| Glutamate Synthase (GOGAT) | Glutamate synthesis | Glutamine, α-ketoglutarate, NAD(P)H | 2x Glutamate, NAD(P)+ |

| Isocitrate Dehydrogenase (ICDH) | Citric acid cycle | Isocitrate, NAD(P)+ | α-ketoglutarate, NAD(P)H, CO₂ |

| Alpha-Ketoglutarate Dehydrogenase Complex | Citric acid cycle | α-ketoglutarate, NAD+, CoA | Succinyl-CoA, NADH, CO₂ |

| Succinate (B1194679) Semialdehyde Dehydrogenase (SSADH) | GABA shunt | Succinic semialdehyde, NAD(P)+, H₂O | Succinate, NAD(P)H |

Isocitrate Dehydrogenase (ICDH)

Isocitrate dehydrogenase (IDH) is a critical enzyme in the citric acid cycle that catalyzes the oxidative decarboxylation of isocitrate to produce α-ketoglutarate. ontosight.aiwikipedia.org This reaction is a key regulatory point in the cycle and a major source of α-ketoglutarate for various metabolic processes. uwec.edu The reaction proceeds in two steps: the oxidation of isocitrate to oxalosuccinate, followed by a decarboxylation step that releases carbon dioxide. wikipedia.orguwec.edu

There are different isoforms of IDH that utilize either NAD+ or NADP+ as the electron acceptor. wikipedia.org The NAD+-dependent isoform (IDH3) is located in the mitochondria and is a key component of the citric acid cycle. ontosight.ai The NADP+-dependent isoforms (IDH1 and IDH2) are found in the cytosol and mitochondria and play roles outside of the main citric acid cycle pathway. wikipedia.org The α-ketoglutarate produced by ICDH can then be utilized in the GDH reaction for amino acid synthesis or be further metabolized in the citric acid cycle. taylorandfrancis.com

Alpha-Ketoglutarate Dehydrogenase Complex

The alpha-ketoglutarate dehydrogenase complex (KGDHC), also known as the oxoglutarate dehydrogenase complex, is a multi-enzyme complex that catalyzes a crucial rate-limiting step in the citric acid cycle. medlink.comresearchgate.net It carries out the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA, a reaction that also produces NADH and releases carbon dioxide. medlink.comwikipedia.org

This complex is composed of three distinct enzymes:

E1 (α-ketoglutarate dehydrogenase): Binds α-ketoglutarate and catalyzes its decarboxylation.

E2 (dihydrolipoamide succinyltransferase): Transfers the resulting succinyl group to Coenzyme A (CoA). nih.gov

E3 (dihydrolipoamide dehydrogenase): Reoxidizes the lipoamide (B1675559) cofactor of E2, producing NADH. nih.gov

The activity of KGDHC is tightly regulated by the energy status of the cell, being inhibited by its products, NADH and succinyl-CoA, as well as by high levels of ATP. wikipedia.orgnih.gov By controlling the flux of metabolites through this part of the citric acid cycle, KGDHC plays a significant role in cellular energy metabolism. nih.gov

Succinate Semialdehyde Dehydrogenase (SSADH)

Succinate semialdehyde dehydrogenase (SSADH) is a key enzyme in the GABA shunt, a metabolic pathway that bypasses two steps of the citric acid cycle. pnas.org The GABA shunt is an alternative route for the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA).

In this pathway, GABA is first converted to succinic semialdehyde by GABA transaminase. harvard.edu SSADH then catalyzes the irreversible oxidation of succinic semialdehyde to succinate, which can then enter the citric acid cycle. pnas.orgnih.gov This reaction is coupled to the reduction of NAD(P)+ to NAD(P)H. pnas.org

The GABA shunt and the activity of SSADH are metabolically linked to α-ketoglutarate. The initial transamination of GABA requires α-ketoglutarate as the amino group acceptor, which is converted to glutamate in the process. harvard.eduebm-journal.org Therefore, the functioning of the GABA shunt is dependent on the availability of α-ketoglutarate and influences the cellular pools of both glutamate and succinate.

Transaminases

Transamination reactions, catalyzed by a class of enzymes known as transaminases or aminotransferases, represent a fundamental process in amino acid metabolism. youtube.com In these reactions, an amino group is transferred from an amino acid to an α-keto acid, leading to the synthesis of a new amino acid and a new α-keto acid. youtube.comyoutube.com Alpha-ketoglutarate serves as a primary acceptor of amino groups from a wide array of amino acids. youtube.com

This process is a reversible reaction that requires pyridoxal (B1214274) phosphate (PLP), a derivative of vitamin B6, as a coenzyme. youtube.com The general scheme of a transamination reaction involving alpha-ketoglutarate is as follows:

Amino Acid + α-Ketoglutarate ⇌ α-Keto Acid + Glutamate

Through this mechanism, the amino groups from various amino acids are collected in the form of glutamate, which can then be further metabolized. youtube.com This positions alpha-ketoglutarate at a critical juncture, linking the catabolism of numerous amino acids to the synthesis of glutamate, a key neurotransmitter and a central molecule in nitrogen metabolism. youtube.commdpi.com Specific transaminases are named for the amino acid donor, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which catalyze the transfer of amino groups from alanine and aspartate, respectively, to alpha-ketoglutarate. youtube.comresearchgate.net

The glutaminase (B10826351) II pathway is another metabolic route for the conversion of glutamine to alpha-ketoglutarate. nih.govnih.gov This pathway involves the transamination of glutamine to form α-ketoglutaramate, which is then hydrolyzed by ω-amidase to yield alpha-ketoglutarate and ammonia. nih.govnih.gov

ATP Synthase Inhibition and its Metabolic Consequences

Recent research has identified alpha-ketoglutarate as a modulator of cellular energy production through its interaction with ATP synthase, the enzyme complex responsible for the majority of ATP synthesis in the mitochondria. nih.gov Studies have demonstrated that alpha-ketoglutarate can inhibit the activity of ATP synthase. nih.govresearchgate.net This inhibition leads to a cascade of metabolic consequences, including a reduction in cellular ATP levels and a decrease in oxygen consumption. nih.govcellphysiolbiochem.com

The inhibition of ATP synthase by alpha-ketoglutarate has been linked to lifespan extension in the nematode Caenorhabditis elegans. nih.gov By partially suppressing the electron transport chain, alpha-ketoglutarate mimics some of the effects of dietary restriction, a known longevity-promoting intervention. nih.gov The reduced ATP production resulting from this inhibition is a key signal that can trigger downstream pathways associated with enhanced stress resistance and longevity. nih.gov

Metabolic Consequences of ATP Synthase Inhibition by Alpha-Ketoglutarate

| Metabolic Parameter | Effect of Alpha-Ketoglutarate | Reference |

|---|---|---|

| ATP Levels | Decrease | nih.gov |

| Oxygen Consumption | Decrease | nih.govcellphysiolbiochem.com |

| Autophagy | Increase | nih.gov |

Enzyme I (EI) Inhibition in Bacterial Phosphotransferase System

In the realm of bacterial metabolism, alpha-ketoglutarate plays a crucial regulatory role by directly influencing carbon uptake. It has been shown to inhibit Enzyme I (EI) of the bacterial phosphoenolpyruvate:sugar phosphotransferase system (PTS). nih.govnih.gov The PTS is a key pathway in many bacteria responsible for the transport and phosphorylation of numerous sugars. nih.gov

EI is the first and central enzyme in the PTS cascade. nih.gov Alpha-ketoglutarate acts as a competitive inhibitor of EI, binding to its active site with a dissociation constant (K_D) of approximately 2.2 mM in Escherichia coli. nih.govnih.gov This inhibition provides a direct biochemical link between the cell's carbon and nitrogen status. nih.govnih.gov When nitrogen is limited, alpha-ketoglutarate accumulates and subsequently blocks glucose uptake by inhibiting EI, thereby ensuring a balance between carbon and nitrogen availability. nih.gov This regulatory mechanism is a subject of interest for metabolic engineering, with the goal of uncoupling carbon and nitrogen metabolism to optimize the production of valuable chemicals by microorganisms. nih.govnih.gov

Prolyl-4-Hydroxylase (P4H) as a Cofactor

Alpha-ketoglutarate is an essential cofactor for a family of enzymes known as prolyl-4-hydroxylases (P4Hs). nih.govnih.gov These enzymes belong to the Fe(II) and 2-oxoglutarate-dependent dioxygenase superfamily and catalyze the hydroxylation of proline residues in various protein substrates. nih.govfrontiersin.org This post-translational modification is critical for the proper structure and function of many proteins, most notably collagen. nih.gov

The hydroxylation of proline residues within the -X-Pro-Gly- sequences of procollagen (B1174764) chains is a rate-limiting step in collagen biosynthesis. nih.gov This modification is necessary for the formation of the stable triple-helical structure of collagen. nih.gov P4Hs require molecular oxygen, Fe(II), and alpha-ketoglutarate to carry out their catalytic function. frontiersin.org The binding of the metal ion and alpha-ketoglutarate to the enzyme's active site induces conformational changes that are necessary for the binding of the substrate and dioxygen, and for the subsequent catalytic reaction. nih.gov

Given its critical role as a cofactor, alpha-ketoglutarate levels can influence the rate of collagen synthesis. nih.gov This has implications for conditions involving fibrosis, where excessive collagen deposition occurs. nih.gov

L-Amino Acid Oxidase Catalysis

L-amino acid oxidases (L-AAOs) are flavin-containing enzymes that catalyze the oxidative deamination of L-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia and hydrogen peroxide. nih.gov While these enzymes produce α-keto acids, the primary role of this compound in this context is as a product of amino acid catabolism rather than a direct participant in the L-AAO-catalyzed reaction itself.

The general reaction catalyzed by L-amino acid oxidases is:

L-Amino Acid + O₂ + H₂O → α-Keto Acid + NH₃ + H₂O₂

This reaction provides an alternative pathway for the deamination of amino acids. youtube.com The α-keto acids produced can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for energy production or be used as precursors for the synthesis of other molecules. nih.gov For instance, the oxidative deamination of glutamate would yield alpha-ketoglutarate.

Signaling Pathway Modulation

Beyond its direct involvement in metabolic reactions, this compound also functions as a signaling molecule, modulating the activity of key regulatory pathways that govern cellular energy status and growth.

Regulation of AMPK (AMP-Activated Protein Kinase) Signaling

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that is activated under conditions of low energy, as indicated by an increased AMP/ATP ratio. mdpi.comyoutube.com Once activated, AMPK orchestrates a metabolic switch, promoting catabolic pathways that generate ATP while inhibiting anabolic, energy-consuming processes. mdpi.comacu.edu.au

Alpha-ketoglutarate has been shown to activate AMPK signaling. researchgate.netaging-us.com This activation is often a direct consequence of its inhibitory effect on ATP synthase. cellphysiolbiochem.comaging-us.com By reducing ATP production, alpha-ketoglutarate contributes to an increase in the cellular AMP/ATP ratio, which is the primary trigger for AMPK activation. aging-us.com

Activated AMPK has numerous downstream targets. It can phosphorylate and inhibit key enzymes in anabolic pathways, such as those involved in fatty acid and cholesterol synthesis. youtube.com Conversely, it can stimulate processes that generate ATP, including glucose uptake and fatty acid oxidation. mdpi.comyoutube.com The activation of AMPK by alpha-ketoglutarate also leads to the inhibition of the mechanistic target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation. aging-us.com This interplay between alpha-ketoglutarate, ATP synthase, AMPK, and mTOR highlights its significant role in coordinating cellular metabolism with energy availability.

Key Downstream Effects of AMPK Activation by Alpha-Ketoglutarate

| Process | Effect of AMPK Activation | Reference |

|---|---|---|

| Glucose Uptake | Increased | mdpi.comyoutube.com |

| Fatty Acid Oxidation | Increased | mdpi.comyoutube.com |

| Fatty Acid Synthesis | Inhibited | mdpi.comyoutube.com |

| Cholesterol Synthesis | Inhibited | youtube.com |

| mTOR Signaling | Inhibited | aging-us.com |

| Autophagy | Increased | youtube.comaging-us.com |

Influence on mTOR (mechanistic Target of Rapamycin) Pathway

This compound (AKG) demonstrates a significant, albeit complex, influence on the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, metabolism, and survival. abcam.comyoutube.com The mTOR protein kinase exists in two distinct complexes, mTOR Complex 1 (mTORC1) and mTORC2, with mTORC1 being particularly sensitive to nutrient availability, including amino acids. abcam.com Research indicates that AKG can modulate mTOR signaling through several interconnected mechanisms, leading to both activation and inhibition depending on the cellular context and metabolic state.

One primary mechanism by which AKG activates the mTOR pathway is by serving as a precursor for the biosynthesis of several amino acids, including glutamate, glutamine, leucine, and proline. frontiersin.orgnih.gov An increased availability of these amino acids, particularly leucine and glutamine, is a potent activator of mTORC1. nih.govmdpi.com Studies in piglet models have shown that dietary AKG supplementation enhances the availability of free amino acids in the serum and muscle tissue, which in turn upregulates the expression of amino acid transporters in skeletal muscle. mdpi.com This increased intracellular amino acid concentration activates the mTOR pathway, leading to the phosphorylation of its downstream effectors, such as S6 kinase beta 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting muscle protein synthesis and inhibiting muscle atrophy. nih.govmdpi.comresearchgate.net Specifically, glutamine-derived AKG has been shown to activate mTORC1 by stimulating the GTP loading of RagB, a component of the Rag GTPase heterodimer that is crucial for mTORC1 activation at the lysosomal surface. nih.govmdpi.com

Conversely, under certain conditions, AKG can indirectly inhibit mTOR signaling. This is often observed in the context of longevity and caloric restriction models. nih.govaging-us.com Studies in Drosophila melanogaster and nematodes have demonstrated that AKG can extend lifespan by inhibiting the mTOR pathway. aging-us.com This inhibitory effect is thought to be mediated through the activation of AMP-activated protein kinase (AMPK), a cellular energy sensor. nih.govmdpi.comaging-us.com When cellular ATP levels are low, the AMP/ATP ratio increases, leading to the activation of AMPK. mdpi.com Activated AMPK can then inhibit mTORC1 activity, thereby promoting catabolic processes like autophagy and suppressing anabolic processes to conserve energy. nih.govmdpi.com AKG has been shown to reduce the ATP/ADP ratio, which would favor AMPK activation and subsequent mTOR inhibition. aging-us.com

The table below summarizes key research findings on the influence of this compound on the mTOR pathway:

| Organism/Cell Type | Effect of AKG | Key Findings | Proposed Mechanism |

| Piglets (in vivo) | Activation of mTOR | Increased phosphorylation of mTOR, S6K1, and 4E-BP1 in skeletal muscle. nih.govmdpi.comresearchgate.net | Increased availability of amino acids, particularly leucine and glutamine. nih.govmdpi.com |

| Drosophila melanogaster | Inhibition of mTOR | Extended lifespan. aging-us.com | Activation of AMPK and subsequent inhibition of the mTOR pathway. aging-us.com |

| Nematodes (C. elegans) | Inhibition of mTOR | Extended lifespan. nih.gov | Inhibition of ATP synthase, leading to reduced mTOR pathway activation. aging-us.com |

| B cell lymphomas (in vitro) | Inhibition of mTORC1 | Suppression of cell proliferation and induction of apoptosis. ashpublications.org | Part of a dual inhibition of oncogenic nodes, including MYC and mTORC1. ashpublications.org |

| Animal cell cultures | Activation of mTOR | Enhanced protein biosynthesis. nih.gov | AKG serves as a biosynthetic precursor for amino acids that activate mTOR. frontiersin.orgnih.gov |

Epigenetic Regulation through TET Enzymes

This compound plays a crucial role in epigenetic regulation as an essential cofactor for the Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, and TET3). researchgate.netnih.govnih.gov These enzymes are α-ketoglutarate-dependent dioxygenases that catalyze the oxidation of 5-methylcytosine (B146107) (5mC), a primary epigenetic mark associated with gene silencing, to 5-hydroxymethylcytosine (B124674) (5hmC). researchgate.netwikipedia.orgacs.org This conversion is the first step in the process of active DNA demethylation, which can lead to the removal of the methyl group and the restoration of an unmethylated cytosine, thereby influencing gene expression. wikipedia.orgecdpeace.org

The catalytic activity of TET enzymes is fundamentally dependent on the presence of α-ketoglutarate, along with Fe(II) and molecular oxygen. researchgate.netwikipedia.org In the catalytic cycle, α-ketoglutarate binds to the active site of the TET enzyme, coordinating with the Fe(II) ion. wikipedia.org This allows for the binding of molecular oxygen and the subsequent oxidative decarboxylation of α-ketoglutarate to succinate and carbon dioxide. wikipedia.orgacs.org This process generates a highly reactive iron(IV)-oxo intermediate that hydroxylates the methyl group of 5mC to form 5hmC. researchgate.net TET enzymes can further oxidize 5hmC to 5-formylcytosine (B1664653) (5fC) and 5-carboxycytosine (5caC), which are then recognized and excised by the base excision repair machinery, ultimately leading to the replacement of the modified base with an unmethylated cytosine. researchgate.netwikipedia.org

The availability of α-ketoglutarate can therefore directly impact the epigenetic landscape of a cell by modulating TET enzyme activity. For instance, in T-acute lymphoblastic leukemia (T-ALL) cells, an increase in intracellular α-ketoglutarate levels, either through exogenous supplementation or due to metabolic rewiring, leads to increased DNA demethylation. nih.govresearchgate.net This TET-mediated demethylation was shown to promote the expression of genes like IDH1 and IDH2, which are involved in reductive carboxylation, a metabolic pathway that can support cell survival under certain stress conditions. nih.gov

Furthermore, the role of AKG in TET-mediated epigenetic regulation is implicated in various biological processes, including stem cell differentiation and the response to pathological conditions. In embryonic stem cells, α-ketoglutarate promotes differentiation by enhancing TET activity, which leads to DNA demethylation and the activation of genes required for lineage commitment. nih.govquora.com Conversely, dysregulation of TET activity due to altered α-ketoglutarate levels has been linked to diseases. For example, in the context of diabetic cardiomyopathy, supplementation with AKG was shown to reverse aberrant DNA methylation patterns and restore cardiac function in diabetic rats, highlighting the therapeutic potential of modulating this epigenetic pathway. researchgate.net

The table below summarizes key research findings on the epigenetic regulation by this compound through TET enzymes:

| Biological Context | Effect of AKG on TET Activity | Key Findings | Outcome |

| T-Acute Lymphoblastic Leukemia (T-ALL) | Increased | Increased 5hmC levels and DNA demethylation. nih.gov | Enhanced expression of IDH1 and IDH2, promoting cell survival. nih.govresearchgate.net |

| Embryonic Stem Cells | Increased | Promotes conversion of 5mC to 5hmC. nih.govquora.com | Facilitates DNA demethylation and activation of differentiation genes. quora.com |

| Diabetic Cardiomyopathy (Rat Model) | Restored | Reversed aberrant DNA methylation patterns. researchgate.net | Restored cardiac function. researchgate.net |

| Pluripotency and Reprogramming | Modulated | Influences the generation of induced pluripotent stem cells (iPSCs). nih.gov | Can either promote or inhibit reprogramming depending on the context. nih.gov |

| General DNA Demethylation | Essential Cofactor | Required for the catalytic conversion of 5mC to 5hmC, 5fC, and 5caC. researchgate.netwikipedia.orgacs.org | Facilitates active DNA demethylation and subsequent changes in gene expression. wikipedia.orgecdpeace.org |

Iii. Biosynthesis and Production Methodologies for Alpha Ketoglutarate in Research

Chemical Synthesis Routes

While biotechnological methods are gaining prominence, chemical synthesis remains a primary approach for producing α-ketoglutarate. jocpr.com These methods, however, are often associated with environmental concerns and complex procedures. researchgate.netcreative-proteomics.com

A classic method for synthesizing α-ketoglutarate involves the use of diethyl succinate (B1194679) and diethyl oxalate (B1200264) as starting materials. orgsyn.orgorgsyn.org The process proceeds through the formation of an intermediate, triethyl oxalylsuccinate. orgsyn.org This intermediate is then subjected to hydrolysis, typically using a strong acid like hydrochloric acid, to yield α-ketoglutaric acid. orgsyn.orgorgsyn.org The final product can be isolated and purified from the reaction mixture. orgsyn.org

Key Reactants in the Oxalyl Butyrate Method

| Reactant | Role in Synthesis |

|---|---|

| Diethyl succinate | Provides the four-carbon backbone of the glutarate structure. orgsyn.orgorgsyn.org |

| Diethyl oxalate | Acts as the source for the oxalyl group, which ultimately becomes the ketone and adjacent carboxyl group. orgsyn.orgorgsyn.org |

| Sodium ethoxide | Serves as a base to facilitate the initial condensation reaction between the two ester starting materials. orgsyn.org |

The chemical synthesis of α-ketoglutarate is a multi-step process that demands precise control over various reaction parameters. creative-proteomics.com Maintaining optimal temperature, pressure, and reagent concentrations is critical at each stage to ensure the desired reaction proceeds efficiently. creative-proteomics.com The synthesis can be hampered by low yields and the generation of significant waste and by-products, which can increase production costs and environmental impact. researchgate.netcreative-proteomics.com For instance, the triethyl oxalylsuccinate intermediate is thermally sensitive and can decompose if heated improperly during purification. orgsyn.org The complexity and potential for errors in these multi-step syntheses have driven research into more efficient and environmentally benign biosynthesis routes. creative-proteomics.com

Biotechnological and Fermentation Approaches

Biotechnological production of α-ketoglutarate from renewable resources like carbohydrates presents a promising alternative to chemical synthesis. nih.gov This approach leverages the natural metabolic pathways of microorganisms. researchgate.netnih.gov

A wide array of microorganisms, including both bacteria and yeasts, have been identified and utilized for their ability to accumulate and secrete α-ketoglutarate. nih.govresearchgate.net Fermentation conditions can be manipulated to induce the overproduction of this key metabolite. nih.gov Strategies often involve creating specific nutrient limitations, such as thiamine (B1217682) deficiency or nitrogen starvation, which alters metabolic fluxes. nih.govresearchgate.net For example, in the yeast Yarrowia lipolytica, a lack of thiamine impairs the activity of the α-ketoglutarate dehydrogenase complex, causing α-KG to be excreted from the cells instead of being further oxidized in the TCA cycle. researchgate.net

Microorganisms Used in α-Ketoglutarate Fermentation

| Microorganism | Type | Key Characteristics/Findings |

|---|---|---|

| Yarrowia lipolytica | Yeast | Accumulates α-KG under thiamine-deficient conditions. researchgate.net Can utilize substrates like glycerol. mdpi.com |

| Corynebacterium glutamicum | Bacterium | Known for amino acid production, can be engineered to overproduce α-KG. jocpr.com |

| Pseudomonas fluorescens | Bacterium | Early studies demonstrated its capability for α-KG production. researchgate.netnih.gov |

| Torulopsis glabrata | Yeast | Can be induced to produce high concentrations of α-KG by manipulating biotin (B1667282) and calcium carbonate levels. google.com |

Alpha-ketoglutarate (B1197944) is a central molecule in the TCA cycle, formed from the oxidative decarboxylation of isocitrate and converted into succinyl-CoA. nih.govnih.govwikipedia.org Microbial production strategies exploit this central position. By manipulating the enzymes of the TCA cycle, the metabolic flow can be redirected towards the accumulation of α-KG. nih.gov For instance, the activity of α-ketoglutarate dehydrogenase, the enzyme that consumes α-KG, is a common target for downregulation or inhibition to boost product yield. nih.govresearchgate.net Conversely, pathways leading to α-KG formation, such as the conversion of glutamate (B1630785) to α-KG, can be enhanced. biomolther.org This makes the pool of TCA cycle intermediates a direct source for biosynthesis. youtube.com

Metabolic engineering plays a crucial role in developing highly efficient microbial strains for α-ketoglutarate production. Pseudomonas fluorescens is one such bacterium that has been a subject of interest for producing valuable compounds. researchgate.netnih.gov Genetic engineering allows for the precise modification of metabolic pathways to enhance the production of desired molecules. nih.gov In the context of α-KG production, engineering efforts can focus on several key areas: deleting competing pathways that draw carbon away from the TCA cycle, overexpressing key enzymes that lead to α-KG synthesis, and knocking out genes responsible for its consumption, such as the gene for α-ketoglutarate dehydrogenase. jocpr.com For example, in Corynebacterium glutamicum, deleting the gene for glutamate dehydrogenase (gdh), which converts α-KG to L-glutamate, has been shown to significantly increase the accumulation of α-KG. jocpr.com Such engineered systems offer a more controlled and potentially higher-yielding alternative to relying solely on the native capabilities of wild-type strains. researchgate.net

Enzymatic Cascade Reactions (e.g., from Glucuronate)

Enzymatic cascade reactions offer a sustainable route to synthesize α-KG. One notable example is the production of α-KG from D-glucuronate, which can be sourced from renewable resources and industrial waste. researchgate.net This in vitro oxidative pathway involves a sequence of four enzymes to convert glucuronate to α-KG, with a fifth enzyme utilized for the regeneration of a necessary cofactor. researchgate.net

The enzymatic pathway proceeds as follows:

Uronate Dehydrogenase (UDH) oxidizes glucuronate to glucarate. researchgate.net

Glucarate Dehydratase (GlucD) catalyzes the dehydration of glucarate. researchgate.net

5-keto-4-deoxyglucarate dehydratase (KdgD) performs a second dehydration and a decarboxylation, yielding α-ketoglutaric semialdehyde. researchgate.net

α-ketoglutaric semialdehyde dehydrogenase (KgsalDH) carries out the final NAD-dependent oxidation to produce α-ketoglutarate. researchgate.net

This enzymatic cascade is thermodynamically driven towards the formation of the final product due to two dehydration steps and a decarboxylation. nih.gov Research has demonstrated the successful conversion of 10 g/L of glucuronate with a 92% yield of α-KG within 5 hours, achieving a maximum productivity of 2.8 g/L/h. researchgate.netnih.gov

| Enzyme | Function |

| Uronate Dehydrogenase (UDH) | Oxidizes glucuronate to glucarate |

| Glucarate Dehydratase (GlucD) | Dehydrates glucarate |

| 5-keto-4-deoxyglucarate dehydratase (KdgD) | Performs dehydration and decarboxylation to form α-ketoglutaric semialdehyde |

| α-ketoglutaric semialdehyde dehydrogenase (KgsalDH) | Oxidizes α-ketoglutaric semialdehyde to α-ketoglutarate |

| NADH Oxidase (NOX) | Regenerates the NAD+ cofactor |

Biocatalytic Conversion using Specific Enzymes (e.g., L-Glutamate Oxidase)

A prominent method for the biocatalytic production of α-KG involves the use of L-glutamate oxidase (LGOX). nih.govmdpi.com This flavoprotein enzyme catalyzes the oxidative deamination of L-glutamate to yield α-ketoglutarate, ammonia (B1221849), and hydrogen peroxide. nih.govmdpi.com LGOX is noted for its high catalytic efficiency and specificity for L-glutamate under mild reaction conditions. mdpi.com

The reaction is as follows: L-glutamate + O₂ + H₂O → α-ketoglutarate + NH₃ + H₂O₂

Due to the production of hydrogen peroxide (H₂O₂), which can inhibit the reaction, catalase is often used in conjunction with LGOX to decompose H₂O₂ into water and oxygen. mdpi.comnih.gov To improve efficiency and reduce costs, researchers have focused on developing whole-cell biocatalysts by co-expressing LGOX and catalase in microorganisms like Escherichia coli. nih.govmdpi.comnih.gov This approach has achieved high production titers of α-KG, with one study reporting a maximum titer of 181.9 g/L after 12 hours of conversion. nih.gov

| Enzyme | Substrate | Product | Key Features |

| L-Glutamate Oxidase (LGOX) | L-Glutamate | α-Ketoglutarate, Ammonia, Hydrogen Peroxide | High specificity and catalytic efficiency. mdpi.com |

| Catalase | Hydrogen Peroxide | Water, Oxygen | Used to remove inhibitory H₂O₂ byproduct. mdpi.comnih.gov |

Optimization of Conversion Conditions for Catalytic Generation

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of α-KG production. Key parameters that are frequently adjusted include substrate concentration, enzyme loading, oxygen supply, temperature, and pH. nih.govnih.govacs.org

Substrate Concentration: Studies have shown that there is an optimal substrate concentration for maximizing α-KG yield. For instance, when using immobilized cells, one study found the best catalytic effect at a substrate concentration of 60 g/L of L-glutamate. nih.gov

Oxygen Supply: Oxygen is a critical substrate in the oxidative reactions catalyzed by LGOX and in cofactor regeneration systems using NADH oxidase. nih.govacs.org Inadequate oxygen supply can be a limiting factor. The use of bubble reactors or increasing aeration rates has been shown to enhance the reaction rate by improving oxygen diffusion. nih.govnih.govacs.org

| Parameter | Optimal Condition/Finding | Reference |

| Substrate (L-glutamate) Concentration | 60 g/L for immobilized cells | nih.gov |

| Oxygen Supply | Critical factor; enhanced by aeration and bubble reactors | nih.govnih.govacs.org |

| Enzyme Form | Immobilized enzymes/cells show high reusability and stability | nih.govacs.orgresearchgate.net |

| pH | Optimal pH of 7.0 for L-glutamate conversion | nih.gov |

| Temperature | Optimal temperature of 30°C for L-glutamate conversion | nih.gov |

Cofactor Regeneration Strategies in Biocatalysis

Many biocatalytic reactions, including the synthesis of α-KG, require cofactors such as NAD(P)⁺/NAD(P)H. illinois.edunih.gov These cofactors are expensive, making their stoichiometric addition economically unfeasible for large-scale production. illinois.edu Therefore, efficient in situ regeneration of the cofactor is essential. illinois.edunih.gov

In the enzymatic cascade from glucuronate, the final step is an NAD-dependent oxidation. researchgate.net To regenerate the consumed NAD⁺ from NADH, NADH oxidase (NOX) is commonly employed. researchgate.netnih.gov This enzyme catalyzes the oxidation of NADH to NAD⁺ using molecular oxygen. However, the stability of NOX can be a limiting factor, with a reported half-life of about 3 hours at 37°C. researchgate.net

Alternative regeneration systems are also being explored. For the generation of α-KG from L-glutamate, one option involves a combination of glutamate dehydrogenase (GluDH) and an NADH oxidase to regenerate NAD⁺. nih.govacs.org The use of a water-producing NADH oxidase from Streptococcus mutans is advantageous as it avoids the formation of hydrogen peroxide. nih.govacs.org

| Regeneration System | Enzyme(s) | Reaction Catalyzed | Application |

| NAD⁺ Regeneration | NADH Oxidase (NOX) | NADH + H⁺ + ½O₂ → NAD⁺ + H₂O | α-KG production from glucuronate researchgate.netnih.gov |

| NAD⁺ Regeneration | Glutamate Dehydrogenase (GluDH), NADH Oxidase (NOX) | L-glutamate + NAD⁺ + H₂O ⇌ α-ketoglutarate + NH₃ + NADH + H⁺ | Alternative for α-KG production from L-glutamate nih.govacs.org |

In Vitro Metabolic Engineering for Alpha-Ketoglutarate Production

In vitro metabolic engineering, also known as systems biocatalysis or cell-free systems, represents a powerful approach for producing α-KG. researchgate.netnih.gov This strategy involves assembling a multi-enzyme pathway in a reactor outside of a living cell. nih.govacs.org This provides several advantages over in vivo systems, including the elimination of cellular membranes that can limit substrate and product transport, the removal of competing metabolic pathways, and greater freedom in optimizing reaction conditions. acs.org

A notable application of this approach is the production of α-KG from glucuronate using a cascade of five enzymes (four for the main pathway and one for cofactor regeneration). nih.gov By individually characterizing each enzyme and optimizing their concentrations and the reaction conditions, researchers have achieved high yields and productivities. nih.gov

Metabolic engineering has also been applied to whole organisms like E. coli for the overproduction of α-KG, often from alternative feedstocks like crude glycerol. nih.govacs.org This involves genetically modifying the organism to block pathways leading to byproducts and to enhance the flux towards α-KG synthesis. nih.govacs.org For example, engineering the tricarboxylic acid (TCA) cycle by using an α-KG-insensitive citrate (B86180) synthase and deleting malate (B86768) dehydrogenase has successfully led to the overproduction of α-KG. nih.govacs.org Fed-batch fermentation using such engineered strains has resulted in α-KG titers as high as 44 g/L. nih.gov

| Approach | Organism/System | Key Engineering Strategy | Result |

| In Vitro Metabolic Engineering | Cell-Free System | Assembly of a 5-enzyme cascade from glucuronate | 92% yield of α-KG from 10 g/L glucuronate nih.gov |

| Metabolic Engineering | Escherichia coli | Reprogramming of central metabolism to use crude glycerol, blocking byproduct pathways, and modifying the TCA cycle | 44 g/L titer of α-KG nih.gov |

Iv. Analytical Techniques and Research Methodologies for Alpha Ketoglutarate

Chromatographic Methods

Chromatography, a powerful separation technique, is fundamental to the analysis of α-KG, often preceding detection by mass spectrometry or other detectors. It allows for the isolation of α-KG from complex biological matrices, which is essential for accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of α-keto acids like α-KG. Various HPLC modes have been developed to achieve effective separation. Reversed-phase ion-pair HPLC has been successfully used to analyze α-keto acids in human saliva, including α-ketoglutaric acid. nih.gov For separating polar and ionizable compounds like α-KG, Hydrophilic Interaction Liquid Chromatography (HILIC) is also employed, often coupled with mass spectrometry. helixchrom.com

A significant challenge in the HPLC analysis of α-KG is its tendency to interact with the stainless steel components of standard HPLC systems, which can lead to poor peak shape and compromise data integrity. mtc-usa.com To mitigate this, specialized columns, such as those with a metal-free coating, have been shown to significantly improve chromatographic performance, resulting in sharper peaks and more accurate quantification. mtc-usa.com

| Parameter | HPLC Method 1 | HPLC Method 2 |

| Technique | Reversed-Phase Ion-Pair HPLC | HILIC on Metal-Free Coated Column |

| Application | Analysis of α-keto acids in human saliva nih.gov | Improved peak shape analysis of α-KG mtc-usa.com |

| Column | Not specified | Cogent Diamond Hydride™, 4μm, 100Å mtc-usa.com |

| Mobile Phase | Not specified | A: DI water / 10mM ammonium (B1175870) formate (B1220265) (0.5% formic acid)B: 95/5 acetonitrile (B52724) / 10mM ammonium formate mtc-usa.com |

| Detection | Not specified | UV at 254nm mtc-usa.com |

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantitative determination of α-KG in complex biological fluids like plasma and urine. nih.govresearchgate.netrroij.comeag.com This method combines the separation power of LC with the precise detection capabilities of MS/MS, allowing for reliable measurement even at low concentrations. researchgate.net

For instance, a method developed for quantifying α-KG in human urine utilized an Acclaim 120 C8 column with an isocratic elution for separation. nih.gov Another method for human plasma involved an Agilent 1200 HPLC system. researchgate.net Detection is typically performed on a triple-quadrupole mass spectrometer using selected reaction monitoring (SRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for α-KG. nih.gov Both positive and negative electrospray ionization (ESI) modes have been used, depending on the sample preparation and derivatization strategy. nih.govrroij.com

| Parameter | LC-MS/MS Method 1 (Human Urine) nih.gov | LC-MS/MS Method 2 (Human Plasma) researchgate.netrroij.com |

| LC System | Not specified | Agilent 1200 HPLC system |

| Column | Acclaim 120 C8 (150 mm × 4.6 mm, 3.0 μm) | Not specified |

| Mobile Phase | Isocratic: 0.1% formic acid in water and acetonitrile (97:3, v/v) | Not specified |

| Flow Rate | 1.2 mL/min | Not specified |

| Detection | Triple-quadrupole MS with ESI | Triple-quadrupole MS with ESI (positive mode) |

| Ionization Mode | Positive and Negative Ion Modes | Positive Ion Mode |

| Quantification | Linearity: 1-1000 ng/mL, LLOQ: 0.8 ng/mL | Linearity: 100-2500 ng/mL, LOQ: 100 ng/mL |

Due to the chemical properties of α-KG, direct analysis by LC-MS can be challenging. Chemical derivatization is a frequently employed strategy to improve its chromatographic behavior and enhance its detection sensitivity. researchgate.net This process modifies the α-KG molecule, often by adding a chemical group that improves ionization efficiency or allows for detection by other means. ijisset.orgresearch-solution.comddtjournal.com

Several reagents have been successfully used to derivatize α-KG:

2,4-Dinitrophenylhydrazine (B122626) (DNPH): This reagent reacts with the keto group of α-KG. ijisset.org This derivatization is also the basis for a colorimetric assay where the resulting product is measured spectrophotometrically. nih.gov

N-methyl imidazole (B134444) (NMI): In the presence of trifluoroacetic anhydride, NMI is used to derivatize α-KG for analysis in human plasma. researchgate.netrroij.com This method introduces an imidazole group, allowing for quantification in positive electron spray ionization mode. researchgate.netrroij.com

Benzoyl chloride: This reagent has also been used for the derivatization of α-KG in rat plasma, with the reaction proceeding at room temperature. ijisset.org

The goal of derivatization is often to introduce a moiety that is readily ionizable, transforming the analyte into a derivative that can be more sensitively detected in positive ion mode ESI-MS, which is generally more efficient than negative ion mode. researchgate.netijisset.org

| Derivatizing Reagent | Analyte/Matrix | Purpose | Reference |

| 2,4-Dinitrophenylhydrazine (DNPH) | α-KG in rat plasma | Enhanced detection for UPLC-MS/MS | ijisset.org |

| N-methyl imidazole (NMI) | α-KG in human plasma | Introduce imidazole group for positive ESI-MS/MS detection | researchgate.netrroij.com |

| Benzoyl chloride | α-KG in rat plasma | Enhanced detection for UPLC-MS/MS | ijisset.org |

Optimizing LC-MS parameters is critical for achieving a robust and sensitive analytical method for α-KG. chromatographyonline.comtechnologynetworks.com This involves fine-tuning the mobile phase composition, the gradient elution program, and the mass spectrometer settings.

Mobile Phase: The choice of mobile phase affects both the chromatographic separation and the ionization efficiency in the MS source. For α-KG analysis, mobile phases typically consist of an aqueous component with an acid or buffer and an organic solvent, usually acetonitrile. nih.govbiospec.netakjournals.com

Common additives include formic acid (e.g., 0.1%) to acidify the mobile phase and promote protonation for positive ion mode. nih.govbiospec.net

Buffers like ammonium formate or ammonium dihydrogen phosphate (B84403) are also used to control pH and improve peak shape. mtc-usa.comakjournals.com A study found that a mobile phase containing 5 mM ammonium dihydrogen phosphate at pH 2.2 was optimal for separating several organic acids, including α-KG. akjournals.com

Gradient Elution: A gradient elution, where the proportion of the organic solvent is changed over time, is often necessary to achieve optimal separation of α-KG from other compounds in a complex mixture within a reasonable analysis time. biospec.netakjournals.com The gradient program is tailored to the specific column and analytes of interest. chromatographyonline.com

MS Parameters: Key MS parameters that require optimization include the ionization source settings (e.g., capillary voltage, gas temperatures, and gas flow rates) and the collision energy for MS/MS experiments. chromatographyonline.comresearchgate.net The collision energy is adjusted to achieve the most stable and intense signal for the specific product ions being monitored, which is crucial for the selectivity and sensitivity of SRM assays. chromatographyonline.comtechnologynetworks.com

| Parameter | Optimized Condition | Purpose | Reference |

| Mobile Phase Additive | 0.1% Formic Acid | Promote protonation for positive ion mode | nih.govbiospec.net |

| Mobile Phase Buffer | 10mM Ammonium Formate | pH control, improved peak shape | mtc-usa.com |

| Mobile Phase Buffer | 5mM Ammonium Dihydrogen Phosphate (pH 2.2) | Optimal separation of TCA cycle acids | akjournals.com |

| Organic Solvent | Acetonitrile | Elution of analytes in reversed-phase/HILIC | nih.govakjournals.com |

| Elution Mode | Gradient Elution | Optimal separation in complex mixtures | biospec.netakjournals.com |

| Ionization Mode | Electrospray Ionization (ESI) | Suitable for polar, ionizable compounds | nih.govchromatographyonline.com |

| Collision Energy (CE) | Optimized for specific SRM transitions | Maximize product ion signal for sensitivity | chromatographyonline.comtechnologynetworks.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Spectrophotometric Assays

Spectrophotometric assays offer a cost-effective and robust method for quantifying α-KG. creative-enzymes.com These assays are typically based on coupled enzymatic reactions that produce a change in absorbance (colorimetric) or fluorescence, which is proportional to the amount of α-KG in the sample. sigmaaldrich.comabcam.com

A common principle involves a coupled enzyme assay where α-KG is first converted to another product, such as pyruvate (B1213749) or glutamate (B1630785). cellbiolabs.comresearchgate.netcaymanchem.com A subsequent enzymatic reaction then uses this product to generate a detectable signal.

Colorimetric/Fluorometric Probes: In many commercially available kits, the reaction cascade results in a product that reacts with a probe to produce a colored compound measured around 570 nm or a fluorescent compound measured at an excitation/emission of approximately 535/587 nm. sigmaaldrich.comabcam.com

NADH/NADPH Measurement: Another approach measures the oxidation of NADH to NAD⁺, which corresponds to a decrease in absorbance at 340 nm. researchgate.net For example, the reductive amination of α-KG to L-glutamate by L-glutamic dehydrogenase involves the oxidation of NADH. researchgate.net

Derivatization-based Assay: An alternative method involves the derivatization of α-KG with 2,4-dinitrophenylhydrazine (2,4-DNPH). nih.gov The resulting product can be measured colorimetrically after treatment with a base, providing a way to monitor the consumption of α-KG in enzymatic reactions. nih.gov

These assays are widely available as kits and are suitable for high-throughput screening in 96-well plate format. sigmaaldrich.comcellbiolabs.com

| Assay Principle | Detection Method | Wavelength (nm) | Application | Reference |

| Coupled enzyme reaction producing a detectable probe | Colorimetric / Fluorometric | 570 (Abs) or 535/587 (Ex/Em) | Quantification of α-KG in various biological samples | sigmaaldrich.comabcam.com |

| Coupled enzyme reaction measuring NADH oxidation | Spectrophotometric (Absorbance) | 340 | Quantification of α-KG via conversion to glutamate | researchgate.net |

| Derivatization with 2,4-DNPH | Colorimetric | Not specified | Monitoring α-KG consumption in enzyme kinetic assays | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to investigate the metabolic effects of α-KG and to determine its structure in solution. nih.gov NMR-based metabolomics can simultaneously identify and quantify multiple metabolites, including α-KG, in cell or tissue extracts. nih.govnih.govmdpi.com

By using 1D ¹H-NMR and 2D NMR experiments, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and ¹H-¹H Total Correlation Spectroscopy (TOCSY), researchers can unambiguously assign the resonance signals of α-KG and other metabolites. nih.govmdpi.com This allows for the study of metabolic pathway alterations, for example, in response to α-KG supplementation under different energy states. nih.govmdpi.com

Furthermore, ¹³C NMR has been instrumental in studying the solution structure of α-ketoglutaric acid. These studies have revealed that at neutral pH, α-KG exists as an equilibrium mixture of different forms: a keto form, a hydrated gem-diol form, and a cyclic form. acs.org Public databases such as the Human Metabolome Database (HMDB) and the Biological Magnetic Resonance Bank (BMRB) serve as valuable resources, providing reference ¹H and ¹³C NMR spectra for α-ketoglutaric acid. bmrb.iohmdb.cahmdb.ca

| NMR Technique | Application | Key Findings/Information | Reference |

| 1D ¹H-NMR | Metabolomic profiling | Identification and relative quantification of α-KG in cell extracts. | nih.govnih.govmdpi.com |

| 2D ¹H-¹³C HSQC | Metabolite assignment | Confirmation of α-KG resonance assignments in complex mixtures. | nih.govmdpi.com |

| 2D ¹H-¹H TOCSY | Metabolite assignment | Validation of metabolite structures, including α-KG. | nih.govmdpi.com |

| ¹³C-NMR | Structural analysis in solution | Revealed α-KG exists as a mixture of keto, gem-diol, and cyclic forms. | acs.org |

Experimental Approaches in Cellular and Organismal Studies (Excluding Human Trials)

The investigation of ammonium alpha-ketoglutarate's role at the cellular and organismal level, excluding human trials, employs a variety of sophisticated analytical techniques. These methodologies are crucial for elucidating the metabolic fate, enzymatic interactions, genetic regulation, and cellular responses related to this compound.

Isotope tracing is a powerful technique used to track the metabolic fate of atoms through various biochemical pathways. By labeling specific compounds with stable isotopes like ¹⁵N and ¹³C, researchers can follow their incorporation into downstream metabolites, providing a dynamic view of metabolic fluxes.

In studies of ammonium alpha-ketoglutarate (B1197944) metabolism, ¹⁵N-labeled ammonia (B1221849) is frequently used to trace the path of nitrogen. For instance, in astrocyte cell models, metabolomic tracking with ¹⁵N-labeled ammonia has shown its rapid incorporation into glutamate and other amino acids derived from it. This approach helps to understand how ammonia is assimilated and detoxified within cells, a process where alpha-ketoglutarate plays a central role by accepting the ammonium group to form glutamate. This method has also been applied in microbial studies to investigate nitrogen assimilation pathways. Similarly, studies in isolated human kidney cells using L-[amine-¹⁵N]glutamine have confirmed the production of ¹⁵N-labeled alanine (B10760859) and ammonia, illustrating the flow of nitrogen through transamination and dehydrogenase reactions.

¹³C-glutamine is another key tracer, used to follow the carbon backbone of glutamine as it is metabolized. Glutamine is a major precursor to alpha-ketoglutarate. By tracing ¹³C-labeled glutamine, scientists can quantify its contribution to the tricarboxylic acid (TCA) cycle and other metabolic pathways. For example, uniformly labeled [U-¹³C₅]glutamine can be used to distinguish between oxidative metabolism (forward TCA cycle) and reductive carboxylation, a pathway where alpha-ketoglutarate is converted to citrate (B86180). This has been instrumental in understanding how cancer cells rewire their metabolism. Comparing the labeling patterns from [U-¹³C]glutamine with those from [U-¹³C]glucose and [U-¹³C]lactate allows for a detailed analysis of the relative contributions of different substrates to the acetyl-CoA pool and TCA cycle intermediates.

Metabolomic profiling, often coupled with isotope tracing, provides a comprehensive snapshot of the metabolites present in a biological sample. This can reveal significant alterations in metabolic pathways in response to changes in ammonium or alpha-ketoglutarate levels. For instance, under hyperammonemic conditions, metabolomics has revealed an accumulation of glucose and various amino acids, alongside the inhibition of TCA cycle intermediates.

Table 1: Examples of Isotope Tracers in Alpha-Ketoglutarate Research

| Isotope Tracer | Labeled Precursor | Key Application | Research Finding | Citation |

| ¹⁵N | Ammonia (NH₄⁺) | Tracing nitrogen assimilation | Rapid incorporation of ¹⁵N into glutamate and derived amino acids in astrocytes. | |

| ¹³C | Glutamine | Tracking carbon fate in central carbon metabolism | Differentiating oxidative vs. reductive glutamine metabolism in cancer cells. | |

| ¹³C | Glucose, Lactate (B86563) | Assessing relative substrate contribution | Determining the joint contribution of glucose and lactate to the pyruvate and acetyl-CoA pools. | |

| ¹⁵N | Glutamine | Investigating glutaminase (B10826351) II pathway | Confirmed production of ¹⁵N-labeled alanine and ammonia in human kidney cells. |

Enzyme Activity and Kinetic Assays

Enzyme activity and kinetic assays are fundamental for characterizing the function of enzymes that produce or consume alpha-ketoglutarate. These assays measure the rate of an enzymatic reaction under specific conditions, providing insights into enzyme efficiency, substrate affinity, and regulatory mechanisms.

Several enzymes are central to alpha-ketoglutarate metabolism, and their activities are frequently measured in research. These include:

Glutamate Dehydrogenase (GDH): This enzyme catalyzes the reversible reaction of alpha-ketoglutarate and ammonia to form glutamate. GDH activity assays are crucial for understanding ammonia detoxification and nitrogen balance.

Glutamine Synthetase (GS) and Glutamate Synthase (GOGAT): This enzyme system is a primary pathway for ammonia assimilation in

V. Theoretical Models and Computational Approaches in Alpha Ketoglutarate Research

Flux Balance Analysis of Metabolic Networks

Flux balance analysis (FBA) is a mathematical technique used to simulate metabolism in organisms at the genomic level. wikipedia.org It analyzes the flow of metabolites through a metabolic network to predict the rate of metabolic reactions. nih.gov FBA is based on the assumption of a steady state, where the production and consumption of each metabolite are balanced, and it uses stoichiometric matrices to define the mass balance constraints of the network. wikipedia.orgfiveable.me

In the context of AKG research, FBA can be employed to:

Predict Growth Rates: FBA can predict how different concentrations of ammonium (B1175870) and alpha-ketoglutarate (B1197944) as nitrogen and carbon sources affect the growth rate of microorganisms like E. coli. wikipedia.orgfiveable.me

Identify Essential Genes: By simulating gene knockouts, FBA can identify genes crucial for the metabolism of AKG and ammonia (B1221849). fiveable.me

Optimize Metabolic Pathways: FBA is a valuable tool in metabolic engineering for optimizing the production of valuable compounds derived from the central metabolism involving AKG. fiveable.me

Drug Target Identification: A two-stage FBA method has been developed to identify potential drug targets by analyzing optimal reaction fluxes in both pathogenic and medicated states. nih.gov

A study on the ammonia assimilation network in E. coli utilized FBA to predict the preferred regulatory points in the network. figshare.com The analysis helps in understanding how the cell optimizes its nitrogen metabolism under different conditions.

Mathematical Modeling of Metabolic Pathways (e.g., Ammonia Assimilation Network)

Mathematical modeling provides a quantitative framework to understand the dynamics of metabolic pathways. The ammonia assimilation network, where AKG is a central molecule, is a prime example of a pathway studied using these models. figshare.com The key reactions in this network involve the conversion of α-ketoglutarate and ammonia into glutamate (B1630785) and glutamine, catalyzed by enzymes like glutamate dehydrogenase (GDH), glutamine synthetase (GS), and glutamate synthase (GOGAT). figshare.commdpi.com

A schematic model of the nitrogen assimilation network shows the flow of reactions, with arrows indicating their direction. figshare.com For instance, GDH converts one molecule of α-ketoglutarate and one molecule of ammonium into one molecule of glutamate. figshare.com The GS-GOGAT cycle requires an additional ATP molecule to produce one molecule of glutamate. figshare.com

Recent research on poplars demonstrated that exogenous application of AKG enhanced ammonium assimilation. mdpi.comnih.gov A mathematical model developed from this study showed that AKG treatment led to an increase in the activities of GS and GOGAT, boosting the levels of amino acids and metabolites in the tricarboxylic acid (TCA) cycle. mdpi.com

In another study, a mathematical model was developed to describe the bidirectional conversion of glutamine and ammonium between cancer cells and cancer-associated fibroblasts. nih.gov This model considered the role of α-ketoglutarate derived from glucose in providing the necessary chemical energy for the conversion of ammonium to glutamine. nih.gov

Molecular Docking Simulations for Enzyme-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in understanding the interactions between enzymes and their substrates or inhibitors at an atomic level. chemmethod.com

In the context of alpha-ketoglutarate research, molecular docking simulations are used to:

Elucidate Binding Modes: Docking studies can reveal how AKG and its analogs bind to the active or allosteric sites of enzymes. For example, docking simulations of α-ketoglutarate decarboxylase from Microcystis aeruginosa showed that AKG interacts with specific amino acid residues in the active site through hydrophobic interactions, hydrogen bonds, and salt bridges. mdpi.com

Identify Potential Inhibitors: By screening large libraries of compounds, docking can identify potential inhibitors of enzymes involved in AKG metabolism. chemmethod.com For instance, docking studies have been used to identify potent inhibitors of α-amylase and α-glucosidase. nih.govresearchgate.net

Guide Mutagenesis Studies: The insights from docking can guide site-directed mutagenesis experiments to validate the role of specific residues in ligand binding and catalysis. mdpi.com

The process often involves preparing the protein and ligand structures, defining a binding site, and then using a scoring function to rank the different binding poses. nih.gov The results of docking are often further validated by more computationally intensive methods like molecular dynamics simulations to assess the stability of the predicted complex in a simulated physiological environment. chemmethod.comresearchgate.net

Predictive Models for Metabolic Control and Regulation

Predictive models are crucial for understanding how metabolic pathways are controlled and regulated in response to various stimuli. These models integrate different types of data, including genomic, transcriptomic, proteomic, and metabolomic data, to create a comprehensive picture of cellular metabolism. nih.gov

In the realm of AKG metabolism, predictive models can be used to:

Simulate Metabolic Responses: These models can predict how changes in the concentration of AKG or other metabolites will affect the fluxes through various metabolic pathways. nih.gov

Identify Regulatory Hotspots: By analyzing the model, researchers can identify key enzymes or reactions that exert the most control over the pathway.

Understand Disease States: Predictive models can be used to simulate metabolic changes associated with diseases like cancer or metabolic syndrome and to identify potential therapeutic targets. nih.govamazonaws.com For example, an alpha-ketoglutarate-dependent hydroxylase has been associated with pre-eclampsia. wikipedia.org

A study on perennial ryegrass used metabolic profiling and pathway analysis to demonstrate that exogenous AKG application enhanced heat tolerance by boosting metabolite accumulation in several key metabolic pathways, including amino acid metabolism and the TCA cycle. nih.gov Another study used a "big data" analytic approach to develop predictive models for metabolic syndrome risk, demonstrating the power of these models in a clinical context. amazonaws.com

Table of Key Parameters in Theoretical Models of AKG Metabolism

| Model/Approach | Key Parameters/Inputs | Outputs/Predictions | Relevance to AKG Research |

| Flux Balance Analysis (FBA) | Stoichiometric matrix, objective function (e.g., biomass production), uptake/secretion rates | Reaction fluxes, growth rates, essential genes | Predicting cellular growth on AKG, identifying key enzymes in ammonia assimilation. wikipedia.orgfiveable.menih.govfigshare.com |

| Mathematical Modeling of Metabolic Pathways | Reaction kinetics (e.g., Michaelis-Menten), differential equations, metabolite concentrations | Time-course of metabolite concentrations, pathway dynamics | Simulating the dynamic response of the ammonia assimilation network to changes in AKG levels. mdpi.comnih.gov |

| Monod-Wyman-Changeux (MWC) Model | Allosteric constant (L), dissociation constants for T and R states, number of subunits | Ligand binding curves, enzyme activity as a function of effector concentration | Explaining the cooperative binding and allosteric regulation of enzymes that metabolize AKG. wikipedia.orgnih.govuci.edunih.gov |

| Molecular Docking | 3D structures of enzyme and ligand, scoring functions | Binding affinity (score), binding pose, key interacting residues | Visualizing the interaction of AKG with enzyme active sites, screening for potential inhibitors. nih.govmdpi.comresearchgate.net |

| Predictive Metabolic Models | Omics data (genomics, transcriptomics, etc.), network topology | Metabolic state predictions, identification of regulatory nodes, disease biomarkers | Understanding the systemic effects of AKG on metabolism and its role in stress tolerance and disease. nih.govnih.govamazonaws.com |

Vi. Research on the Role of Ammonium Alpha Ketoglutarate in Specific Biological Contexts Excluding Human Clinical Data